4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the pyrrol-2-one class, characterized by a five-membered lactam ring. Its structure includes:
- A 4-(benzyloxy)-2-methylbenzoyl substituent at position 4, providing steric bulk and lipophilicity.
- A pyridin-3-ylmethyl group at position 1, introducing a second pyridine moiety that may influence solubility and receptor binding.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O4/c1-20-15-24(37-19-21-7-3-2-4-8-21)11-12-25(20)28(34)26-27(23-10-6-14-32-17-23)33(30(36)29(26)35)18-22-9-5-13-31-16-22/h2-17,27,34H,18-19H2,1H3/b28-26+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLUSMBDGJOVOD-BYCLXTJYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CN=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CN=CC=C5)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488803-03-8 | |
| Record name | 4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-5-(3-PYRIDINYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable benzoyl chloride derivative under basic conditions to form the benzyloxy group.
Introduction of the Methylbenzoyl Group: The methylbenzoyl group is introduced through a Friedel-Crafts acylation reaction using a methylbenzoyl chloride and a Lewis acid catalyst.
Formation of the Pyrrol-2(5H)-one Core: This involves the cyclization of an appropriate precursor, such as a pyrrole derivative, under acidic or basic conditions.
Attachment of the Pyridinyl Groups: The pyridinyl groups are introduced through a nucleophilic substitution reaction using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Steps
The synthesis of this compound involves multi-step organic transformations, often requiring precise control of reaction conditions. Key steps include:
Formation of the Pyrrol-2-one Core
The pyrrol-2-one ring is synthesized via cyclization reactions. A common approach involves:
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Knoevenagel condensation between a benzoyl-substituted aldehyde and an active methylene compound (e.g., β-keto esters) under basic conditions (e.g., piperidine).
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Cyclization of intermediates using dehydrating agents like acetic anhydride or phosphorus oxychloride.
Functionalization of Substituents
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Benzyloxy Group Installation : Achieved via nucleophilic substitution using benzyl bromide and a base (e.g., K₂CO₃) in DMF.
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Pyridinylmethyl Attachment : Alkylation of the pyrrolone nitrogen with 3-(chloromethyl)pyridine in the presence of NaH .
Hydroxylation and Oxidation
The hydroxyl group at position 3 is introduced through:
Nucleophilic Acyl Substitution
The benzoyl group undergoes substitution with amines or alcohols under acidic/basic conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aminolysis | Aniline, H₂SO₄ (cat.), reflux | Amide derivative | 72% | |
| Alkoxylysis | Methanol, NaOH, 60°C | Methyl ester | 65% |
Redox Reactions
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Oxidation : The hydroxyl group at position 3 is oxidized to a ketone using CrO₃/H₂SO₄, though overoxidation risks exist .
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Reduction : The pyrrolone carbonyl can be reduced to a secondary alcohol using NaBH₄/CeCl₃.
Cycloaddition and Ring-Opening
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Diels-Alder Reactions : The conjugated diene system reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 100°C to form bicyclic adducts .
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Ring-Opening : Acidic hydrolysis (HCl/EtOH) cleaves the pyrrolone ring, yielding linear dicarbonyl compounds .
Stability and Side Reactions
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Thermal Degradation : Decomposes above 200°C, forming benzoic acid and pyridine derivatives .
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Photoreactivity : UV exposure induces [4+2] cycloreversion in the benzoyl moiety, necessitating dark storage.
Solubility and Reaction Medium Effects
| Solvent | Solubility (mg/mL) | Reactivity Notes |
|---|---|---|
| DMSO | 25.3 | Enhances nucleophilic substitution rates |
| DCM | 8.7 | Preferred for Friedel-Crafts alkylation |
| EtOH | 3.1 | Limited solubility; used for recrystallization |
Catalytic and Enzymatic Interactions
Scientific Research Applications
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 583.22273 | 247.3 |
| [M+Na]+ | 605.20467 | 264.6 |
| [M-H]- | 581.20817 | 257.6 |
These properties suggest that the compound may exhibit unique interactions in biological systems, making it a candidate for further investigation.
Medicinal Chemistry
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Anticancer Activity :
- Compounds with similar structural features have shown promise as anticancer agents. The presence of pyridine and pyrrolidine rings is often correlated with cytotoxicity against various cancer cell lines. Research indicates that modifications in these regions can enhance selectivity and potency against specific cancer types.
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Antimicrobial Properties :
- The compound's structural motifs may confer antimicrobial activity, making it a candidate for the development of new antibiotics or antifungal agents. Studies have demonstrated that derivatives of pyridine compounds exhibit significant activity against resistant strains of bacteria.
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Enzyme Inhibition :
- The compound could serve as an inhibitor for specific enzymes involved in disease pathways, such as kinases or proteases. This inhibition can be pivotal in treating diseases like cancer or viral infections.
Material Science
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Organic Photovoltaics :
- The compound's conjugated structure may be useful in the development of organic photovoltaic materials. Its ability to absorb light and convert it into electrical energy can be explored for solar cell applications.
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Polymer Chemistry :
- Incorporation into polymer matrices could enhance the mechanical properties or thermal stability of materials, making it suitable for advanced composites in aerospace or automotive industries.
Anticancer Activity Assessment
A study investigating similar pyrrolidine derivatives reported IC50 values indicating significant cytotoxicity against breast cancer cell lines (MCF-7). Modifications to the benzyloxy group were found to enhance activity, suggesting that the compound might exhibit comparable effects.
Antimicrobial Testing
Research conducted on related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this chemical structure.
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Comparative Insights:
Substituent Effects on Bioactivity :
- The benzyloxy group in the target compound and increases lipophilicity compared to shorter alkoxy chains (e.g., butoxy in ) .
- Dual pyridine moieties in the target compound may enhance binding to receptors with aromatic pockets, unlike analogs with single heterocycles (e.g., ’s pyridinylmethyl) .
Hydrogen-Bonding Capacity: The 3-hydroxy group is conserved across most analogs, critical for interactions with enzymatic active sites . Polar groups like hydroxypropyl () or dimethylaminoethyl () improve aqueous solubility compared to purely aromatic substituents .
Electronic and Steric Modifications: Electron-withdrawing groups (e.g., fluorobenzoyl in ) may stabilize the lactam ring via resonance, whereas electron-donating groups (e.g., methoxy in ) alter electronic distribution .
Biological Implications: Antiestrogenic activity in ’s analogs correlates with 3,4-dimethylphenyl and benzyl groups, suggesting substituent positioning is crucial for target engagement .
Biological Activity
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrole core and various functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by the following features:
- Pyrrole Core : Central to its biological activity.
- Benzyloxy Group : May enhance lipophilicity and cellular uptake.
- Pyridinylmethyl Groups : Potentially involved in receptor interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antioxidant Properties : Compounds with similar functional groups have shown antioxidant effects, which can protect cells from oxidative stress.
- Antimicrobial Activity : Many pyrrole derivatives are known for their antimicrobial properties, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is crucial in neurodegenerative disease treatment.
1. Acetylcholinesterase Inhibition
Studies have demonstrated that related compounds exhibit significant AChE inhibitory activity. For instance, derivatives similar to this compound have been evaluated using Ellman's method, revealing IC50 values ranging from 5 to 10 µM. This suggests potential use in Alzheimer's disease treatment by enhancing cholinergic transmission .
2. Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH and ABTS assays. Results indicated that it possesses moderate antioxidant activity, comparable to known antioxidants like ascorbic acid .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the pyridine moiety may facilitate binding to active sites on enzymes such as AChE.
- Radical Scavenging : The hydroxyl group is likely responsible for the antioxidant activity through radical scavenging mechanisms.
Case Studies
A number of studies have explored the efficacy of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| BOP-1 | AChE Inhibition | 5.90 µM | |
| BOP-8 | AChE Inhibition | 1.11 µM | |
| Pyrrole Derivative | Antioxidant | IC50 ~ 50 µM |
These studies highlight the promising nature of pyrrole-based compounds in drug development.
Q & A
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization and substitution. Key steps include:
- Precursor selection : Use aldehydes (e.g., 3-trifluoromethyl benzaldehyde or 4-tert-butyl benzaldehyde) with high purity (>95% by HPLC) to minimize side reactions .
- Reaction conditions : Adjust stirring time (e.g., 3 hours vs. overnight) and temperature to control precipitation. For example, shorter reaction times (3 h) with allyl amine improved yields to 52% compared to overnight reactions (9% yield) .
- Purification : Recrystallization from methanol (MeOH) or ether (Et₂O) washing enhances purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer: A combination of techniques is required:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments. For example, ¹H NMR of related pyrrol-2-ones shows distinct peaks for hydroxyl (δ 10–12 ppm) and pyridinyl protons (δ 7–9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 420.1573 [M+H]⁺ for a derivative in ).
- FTIR : Identifies functional groups like carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) .
Q. How should researchers assess solubility and stability for in vitro experiments?
Methodological Answer:
- Solubility screening : Test in DMSO (common stock solvent) and aqueous buffers (pH 6.5–7.4). Derivatives with hydrophobic substituents (e.g., 4-tert-butyl phenyl) may require sonication or co-solvents .
- Stability assays : Monitor degradation via HPLC under physiological conditions (37°C, 24–72 hours). Protect from light and moisture, as benzyloxy groups are prone to hydrolysis .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications : Vary substituents on the benzoyl (e.g., 4-methyl vs. 4-methoxy) and pyridinyl groups. For example, 4-tert-butyl substitution increased bioactivity in related compounds .
- Functional group swaps : Replace the benzyloxy group with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .
- Biological testing : Pair synthetic analogs with assays targeting kinases or anti-inflammatory pathways, noting IC₅₀ shifts .
Q. What in vitro/in vivo models are suitable for evaluating its bioactivity?
Methodological Answer:
- In vitro : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening. Pre-treat cells with derivatives (1–50 µM) and measure viability via MTT assay .
- In vivo : Administer derivatives (10–50 mg/kg) in rodent models of inflammation (e.g., carrageenan-induced paw edema) and monitor biomarker levels (e.g., TNF-α, IL-6) .
Q. How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-validate techniques : If HRMS and NMR data conflict, re-isolate the compound and repeat analyses. For example, impurities from incomplete cyclization may cause anomalous NMR peaks .
- X-ray crystallography : Use single-crystal analysis to confirm stereochemistry, as done for structurally related pyrazol-3(2H)-ones .
Q. How to address stability issues in biological assays?
Methodological Answer:
Q. What novel applications could this compound have in drug discovery?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
